Ethaneperoxoic acid, cyanodiphenylmethyl ester
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Overview
Description
Ethaneperoxoic acid, cyanodiphenylmethyl ester is a chemical compound with the molecular formula C12H13NO3 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethaneperoxoic acid, cyanodiphenylmethyl ester typically involves the esterification of ethaneperoxoic acid with cyanodiphenylmethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethaneperoxoic acid, cyanodiphenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethaneperoxoic acid, cyanodiphenylmethyl ester has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce ester and cyanide functionalities into target molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of ethaneperoxoic acid, cyanodiphenylmethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release active intermediates, while the cyanide group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester
- Ethaneperoxoic acid, 1-cyano-1-[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]pentyl ester
Uniqueness
Ethaneperoxoic acid, cyanodiphenylmethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of stability and reactivity, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
58422-81-4 |
---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
[cyano(diphenyl)methyl] ethaneperoxoate |
InChI |
InChI=1S/C16H13NO3/c1-13(18)19-20-16(12-17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,1H3 |
InChI Key |
NWUVBRAACXOCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OOC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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